molecular formula C23H23NO2 B4197819 1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B4197819
M. Wt: 345.4 g/mol
InChI Key: DWLFIPYTSGHERK-UHFFFAOYSA-N
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Description

1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the condensation of 2-butoxyaniline with 2-chlorobenzaldehyde, followed by cyclization and reduction steps. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthetic route is crucial for industrial production, and process optimization is often required to achieve cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline derivatives. These products have enhanced biological activities and can be used in various applications .

Scientific Research Applications

1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development.

    Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, but without the butoxyphenyl and dihydrobenzo groups.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms in the ring structure.

    Benzoquinoline: Contains an additional benzene ring fused to the quinoline structure.

Uniqueness

This compound is unique due to the presence of the butoxyphenyl group and the dihydrobenzo ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-butoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-2-3-14-26-21-11-7-6-10-18(21)19-15-22(25)24-20-13-12-16-8-4-5-9-17(16)23(19)20/h4-13,19H,2-3,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLFIPYTSGHERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2CC(=O)NC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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